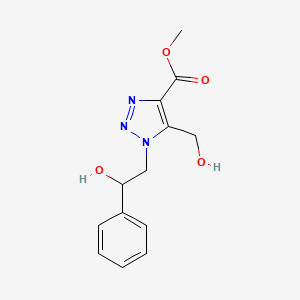

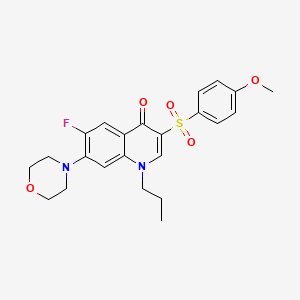

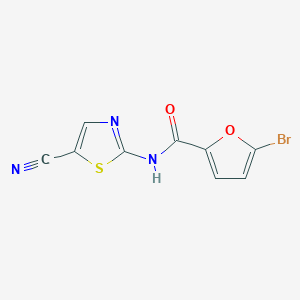

![molecular formula C17H19N5O3 B2700946 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methoxybenzamide CAS No. 899995-24-5](/img/structure/B2700946.png)

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methoxybenzamide” is a potent, reversible, ATP-competitive, and cell-permeable inhibitor of Src-family tyrosine kinases . It is more selective for the I338G mutant v-Src compared to wild-type v-Src .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves various strategies and approaches . These methods are systematized according to the method to assemble the pyrazolopyridine system . The advantages and drawbacks of these methods are also considered .Molecular Structure Analysis

This compound belongs to the class of organic compounds known as pyrazolo[3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but and not sharing a nitrogen atom with a pyrimidine ring .Chemical Reactions Analysis

The reactions of pyrazolo[3,4-d]pyrimidines involve various synthetic strategies . These reactions are likely to proceed through a sequence of steps, including complexation, enamine addition, transient α-occupation, β-elimination, and cyclization .Applications De Recherche Scientifique

Anticancer Activity

Several studies have synthesized derivatives related to "N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methoxybenzamide" to evaluate their anticancer properties. For instance, Al-Sanea et al. (2020) explored the design, synthesis, and in vitro cytotoxic activity of certain derivatives, finding that one compound showed significant cancer cell growth inhibition against eight cancer cell lines, including HOP-92, NCI-H226, and MDA-MB-468, indicating its potential as an anticancer agent (Al-Sanea et al., 2020). Additionally, compounds synthesized by Maftei et al. (2016) incorporating pyrazole and pyrazolo[3,4-d]pyrimidine exhibited in vitro anti-cancer activity in a panel of cell lines, with one derivative showing a mean IC50 value of 5.66 μM, highlighting the structural versatility and potential of these derivatives in cancer treatment (Maftei et al., 2016).

Antimicrobial and Antifungal Applications

Desai et al. (2013) investigated a series of derivatives for their antibacterial and antifungal activities, finding that these compounds show potential therapeutic intervention for microbial diseases, especially against bacterial and fungal infections (Desai et al., 2013).

Inhibition of Histamine Release

Quintela et al. (2001) synthesized a series of 1H-pyrazolo[3,4-d]pyrimidines and evaluated their effect on the release of histamine from rat peritoneal mast cells, identifying several compounds that significantly inhibit histamine release, indicating potential for treating allergic reactions (Quintela et al., 2001).

Role in Synthesis of mTOR Targeted PROTAC Molecule

Zhang et al. (2022) outlined the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate as an intermediate in the synthesis route of an mTOR targeted PROTAC molecule, demonstrating the compound's role in advanced drug development processes (Zhang et al., 2022).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3/c1-17(2,3)22-14-13(9-19-22)16(24)21(10-18-14)20-15(23)11-6-5-7-12(8-11)25-4/h5-10H,1-4H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTAOIKSYXEWMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

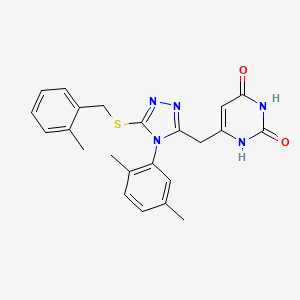

![4'-(3,4-Dichlorophenyl)-1'-methyl-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione](/img/structure/B2700865.png)

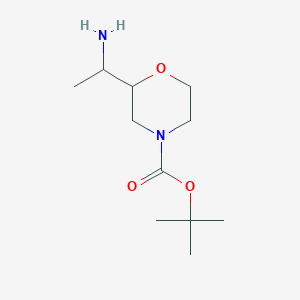

![(2R)-2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid](/img/structure/B2700866.png)

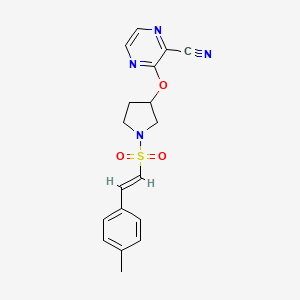

![2-[[1-(4-Fluoro-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2700871.png)

![3-{[(1-Cyano-1-cyclopropylethyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid](/img/structure/B2700882.png)